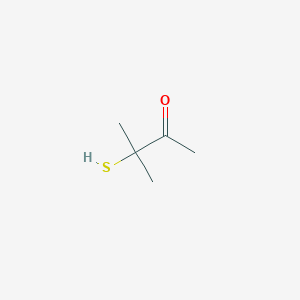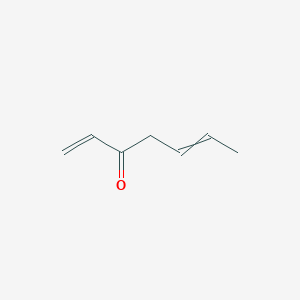
EDTA, AM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylenediaminetetraacetic acid acetoxymethyl ester, commonly known as EDTA acetoxymethyl ester, is a derivative of ethylenediaminetetraacetic acid. This compound is a membrane-permeable form of ethylenediaminetetraacetic acid, which is a well-known chelating agent. Ethylenediaminetetraacetic acid acetoxymethyl ester is used to isolate metal ions within cells by releasing the active ligand ethylenediaminetetraacetic acid once internalized .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethylenediaminetetraacetic acid acetoxymethyl ester is synthesized by esterifying ethylenediaminetetraacetic acid with acetoxymethyl groups. The reaction typically involves the use of acetoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods
Industrial production of ethylenediaminetetraacetic acid acetoxymethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Ethylenediaminetetraacetic acid acetoxymethyl ester undergoes hydrolysis to release ethylenediaminetetraacetic acid within cells. This hydrolysis is catalyzed by cytoplasmic esterases. The released ethylenediaminetetraacetic acid can then chelate metal ions, forming stable complexes .
Common Reagents and Conditions
Hydrolysis: Catalyzed by cytoplasmic esterases within cells.
Major Products Formed
The major product formed from the hydrolysis of ethylenediaminetetraacetic acid acetoxymethyl ester is ethylenediaminetetraacetic acid, which then forms stable metal-ion complexes .
Aplicaciones Científicas De Investigación
Ethylenediaminetetraacetic acid acetoxymethyl ester is widely used in scientific research due to its ability to permeate cell membranes and release ethylenediaminetetraacetic acid intracellularly. Some of its applications include:
Mecanismo De Acción
Ethylenediaminetetraacetic acid acetoxymethyl ester exerts its effects by permeating cell membranes and undergoing hydrolysis to release ethylenediaminetetraacetic acid. The released ethylenediaminetetraacetic acid then chelates metal ions within the cell, forming stable complexes. This chelation process can disrupt metal ion-dependent processes, leading to various cellular effects such as the arrest of mitotic progression and chromosome decondensation .
Comparación Con Compuestos Similares
Ethylenediaminetetraacetic acid acetoxymethyl ester is unique due to its membrane-permeable nature, allowing it to deliver ethylenediaminetetraacetic acid intracellularly. Similar compounds include:
Nitrilotriacetic acid: Another aminopolycarboxylic acid used as a chelating agent but lacks membrane permeability.
Diethylenetriaminepentaacetic acid: A chelating agent with higher affinity for metal ions but also lacks membrane permeability.
Ethylenediaminetetraacetic acid acetoxymethyl ester stands out due to its ability to deliver ethylenediaminetetraacetic acid directly into cells, making it a valuable tool in research and therapeutic applications .
Propiedades
Número CAS |
162303-59-5 |
|---|---|
Fórmula molecular |
C22H32N2O16 |
Peso molecular |
580.49 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







